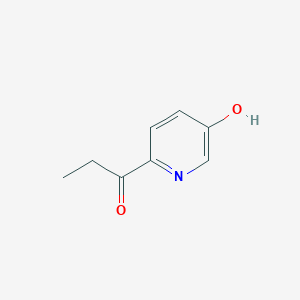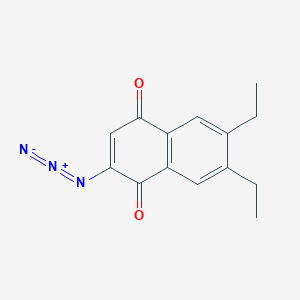![molecular formula C9H10Cl2N2O B8613710 N-[(5,6-dichloropyridin-3-yl)methyl]-N-methylacetamide](/img/structure/B8613710.png)
N-[(5,6-dichloropyridin-3-yl)methyl]-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(5,6-dichloropyridin-3-yl)methyl]-N-methylacetamide is a chemical compound characterized by the presence of a pyridine ring substituted with two chlorine atoms at positions 5 and 6, and an acetamide group attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5,6-dichloropyridin-3-yl)methyl]-N-methylacetamide typically involves the reaction of 5,6-dichloropyridin-3-ylmethanol with N-methylacetamide under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(5,6-dichloropyridin-3-yl)methyl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of N-(5,6-dichloro-pyridin-3-ylmethyl)-N-methyl-acetamide oxide.
Reduction: Formation of N-(5,6-dichloro-pyridin-3-ylmethyl)-N-methyl-ethylamine.
Substitution: Formation of N-(5-methoxy-6-chloro-pyridin-3-ylmethyl)-N-methyl-acetamide.
Wissenschaftliche Forschungsanwendungen
N-[(5,6-dichloropyridin-3-yl)methyl]-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-[(5,6-dichloropyridin-3-yl)methyl]-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(5,6-Dichloro-pyridin-3-ylmethyl)-N-methyl-ethylamine
- N-(5,6-Dichloro-pyridin-3-ylmethyl)-N-methyl-propionamide
- N-(5,6-Dichloro-pyridin-3-ylmethyl)-N-methyl-butanamide
Uniqueness
N-[(5,6-dichloropyridin-3-yl)methyl]-N-methylacetamide is unique due to its specific substitution pattern on the pyridine ring and the presence of an acetamide group. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C9H10Cl2N2O |
|---|---|
Molekulargewicht |
233.09 g/mol |
IUPAC-Name |
N-[(5,6-dichloropyridin-3-yl)methyl]-N-methylacetamide |
InChI |
InChI=1S/C9H10Cl2N2O/c1-6(14)13(2)5-7-3-8(10)9(11)12-4-7/h3-4H,5H2,1-2H3 |
InChI-Schlüssel |
LTTBRDJQBMEZFS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N(C)CC1=CC(=C(N=C1)Cl)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






methanone](/img/structure/B8613666.png)
![7,7,8,9,9-Pentamethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B8613671.png)
![4-Chloro-5-(4-pyridinyl)thieno[2,3-d]pyrimidine](/img/structure/B8613674.png)



![{3-[Di(prop-2-en-1-yl)amino]prop-2-en-1-ylidene}propanedinitrile](/img/structure/B8613713.png)

